Cas no 2138577-31-6 (rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

Technical Introduction: rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a chiral, Fmoc-protected amino acid derivative featuring a unique cyclopropylcyclopropyl side chain. This structural motif enhances conformational rigidity, making it valuable for peptide synthesis and medicinal chemistry applications. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. The cyclopropane rings contribute to steric constraints, potentially improving binding affinity and metabolic stability in drug design. This compound is particularly suited for exploring structure-activity relationships (SAR) in bioactive peptides or small-molecule inhibitors. Its high purity and defined stereochemistry support reproducible results in research and development.
rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2138577-31-6 structure
Product Name:rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2138577-31-6
MF:C25H27NO4
MW:405.48618721962
CID:5875565
PubChem ID:165807709
Update Time:2025-10-25

rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1297256
    • 2138577-31-6
    • Inchi: 1S/C25H27NO4/c27-24(28)23(12-11-16-13-21(16)15-9-10-15)26-25(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,15-16,21-23H,9-14H2,(H,26,29)(H,27,28)/t16-,21+,23?/m1/s1
    • InChI Key: SZHNKGICNHAVDY-FJEIIGRJSA-N
    • SMILES: OC(C(CC[C@@H]1C[C@H]1C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 405.19400834g/mol
  • Monoisotopic Mass: 405.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 75.6Ų

rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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Additional information on rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Racemic 4-(1R,2R)-2-Cyclopropylcyclopropyl-2-{(9H-Fluoren-9-Ylmethoxycarbonyl}Amino)Butanoic Acid: A Comprehensive Overview

Racemic 4-(1R,2R)-2-cyclopropylcyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, also known by its CAS number 2138577-31-6, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers of the chiral centers present in its structure. The molecule is characterized by a cyclopropylcyclopropane moiety, which is a unique structural feature that contributes to its stability and reactivity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further enhances its versatility, making it a valuable intermediate in peptide synthesis and other biochemical applications.

The structure of this compound is intriguing due to the presence of multiple stereogenic centers. The (1R,2R) configuration of the cyclopropylcyclopropane ring system adds complexity to its synthesis and characterization. Recent advancements in stereochemical analysis have enabled researchers to better understand the spatial arrangement of these centers, which is crucial for determining the compound's biological activity. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity of the amine and carboxylic acid functionalities present in the molecule.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery. The unique electronic and steric properties of cyclopropane rings make them attractive for designing molecules with novel bioactivities. In particular, the cyclopropylcyclopropane system in this compound has shown promise in modulating enzyme activity and receptor binding. Researchers have employed advanced computational methods, such as molecular docking and dynamics simulations, to investigate how this compound interacts with target proteins at the molecular level.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the cyclopropylcyclopropane ring system through [2+1] cycloaddition reactions and the subsequent installation of the Fmoc group via nucleophilic substitution. Recent optimizations in these steps have significantly improved the overall yield and purity of the compound, making it more accessible for large-scale applications.

In terms of applications, this compound has found utility as an intermediate in peptide synthesis. The Fmoc group serves as an excellent protecting group for amino acids during solid-phase synthesis, ensuring high efficiency and specificity in peptide bond formation. Moreover, its chiral centers make it a valuable tool for studying enantioselective reactions and asymmetric catalysis. Recent research has explored its use in constructing complex natural product analogs, demonstrating its potential as a building block for drug development.

The pharmacological properties of this compound are currently under investigation. Early studies suggest that it exhibits moderate activity against certain enzymes and cellular targets, though further research is needed to fully understand its bioavailability and toxicity profile. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its therapeutic potential in areas such as oncology, inflammation, and infectious diseases.

In conclusion, racemic 4-(1R,2R)-2-cyclopropylcyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No: 2138577-31-6) is a multifaceted compound with significant implications for medicinal chemistry and drug discovery. Its unique structure, versatile functional groups, and promising biological properties make it an invaluable tool for researchers in academia and industry alike.

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